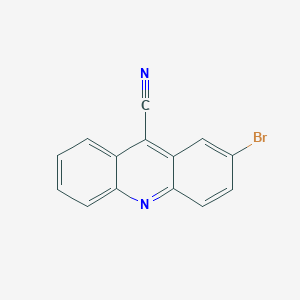

2-Bromoacridine-9-carbonitrile

Description

Historical Development and Significance of Acridine (B1665455) Scaffolds

First isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro, acridine and its derivatives quickly became important. wikipedia.orgnih.gov Initially, their prominence was tied to the dye industry, with acridine dyes being of significant commercial interest, though their use has since become more specialized due to issues with lightfastness. wikipedia.orgsioc-journal.cn The early 20th century marked a pivotal shift with the discovery of the antimicrobial properties of acridine compounds. oup.comptfarm.pl This led to the development of crucial antiseptic and antimalarial drugs, such as proflavine (B1679165) and mepacrine, which were especially vital during World War II. nih.govoup.com

The planar structure of the acridine ring allows it to intercalate into DNA, a mechanism that underpins its biological activity and has been a cornerstone of anticancer drug design. humanjournals.commdpi.com This fundamental property has driven decades of research, leading to the development of numerous derivatives with applications as anticancer, antiviral, and antiparasitic agents. nih.govtaylorandfrancis.com More recently, the rigid, conjugated structure of acridines has attracted attention in materials science, where they are being explored for use in organic light-emitting diodes (OLEDs), fluorescent probes, and as hole transport materials in perovskite solar cells. sioc-journal.cnacs.orgontosight.ai

Importance of Halogenation and Nitrile Functionalization in Acridine Derivatives

The strategic placement of functional groups on the acridine scaffold is a primary method for modulating its chemical and physical properties. Halogenation and nitrile functionalization are particularly powerful modifications.

Halogenation , such as the introduction of a bromine atom, significantly influences the electronic properties and reactivity of the acridine ring. cymitquimica.comontosight.ai The bromine atom is electron-withdrawing, which can affect the molecule's electrophilic and nucleophilic behavior. cymitquimica.com For instance, bromination of acridine can yield 2-bromo and 2,7-dibromo products. humanjournals.com The presence of a halogen at the 9-position, as in 9-bromoacridine (B1601883), creates a versatile synthetic intermediate where the bromine can be readily substituted by various nucleophiles. This reactivity is crucial for building more complex molecular structures. cymitquimica.com

Nitrile functionalization (the introduction of a -CN group) is another key strategy. The nitrile group is strongly electron-withdrawing and can be used to tune the electronic and photophysical properties of the acridine core. acs.org The direct C-H cyanation of acridines is a known method for producing aryl nitriles. acs.org Acridine-9-carbonitrile, for example, serves as a valuable precursor in the synthesis of other derivatives. a2bchem.comambeed.com The addition of a nitrile group can also be a step in the synthesis of more complex molecules, such as those used in anticancer agents or fluorescent dyes. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-bromoacridine-9-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBAKCWQKYMBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Bromoacridine 9 Carbonitrile

Precursor Synthesis and Functional Group Introduction Strategies

The construction of 2-Bromoacridine-9-carbonitrile necessitates a carefully planned sequence of reactions to ensure the correct placement of the bromo and cyano substituents on the acridine (B1665455) core. This typically involves the synthesis of a 2-bromoacridine (B14150503) intermediate followed by the introduction of the carbonitrile group at the electron-deficient 9-position.

Synthesis of Key Halogenated Acridine Intermediates at the 2-Position

The initial and critical step in the synthesis is the regioselective bromination of the acridine ring to produce a 2-bromoacridine precursor. This is challenging due to the inherent reactivity of the acridine system, which can lead to a mixture of isomers. thieme-connect.com

Direct electrophilic bromination of acridine often results in a mixture of products, with substitution occurring at various positions. thieme-connect.com However, specific conditions can favor the formation of the desired 2-bromoacridine. For instance, the bromination of acridine in acidic conditions can yield a mixture of 2-bromoacridine and 2,7-dibromoacridine. thieme-connect.com The use of N-bromosuccinimide (NBS) has also been explored for the bromination of acridine derivatives. While radical bromination with NBS can be non-regioselective, electrophilic aromatic substitution using NBS under specific solvent conditions has been shown to favor bromination at the C-2 and C-7 positions of an acridine conjugate. researchgate.net

A copper-catalyzed cascade reaction between an arylboronic acid and benzo[c]isoxazole provides a modern approach to synthesizing 2-substituted acridines. rsc.org Specifically, the reaction of (4-bromophenyl)boronic acid with benzo[c]isoxazole yields 2-bromoacridine. rsc.org This method offers a regioselective route to the desired intermediate.

| Starting Material | Reagent | Product | Yield | Reference |

| Benzo[c]isoxazole | (4-bromophenyl)boronic acid | 2-Bromoacridine | 44% | rsc.org |

Table 1. Synthesis of 2-Bromoacridine via Copper-Catalyzed Amination/Annulation Cascade.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org While direct application to the synthesis of 2-bromoacridine is not extensively detailed in the provided results, the principles of DoM could theoretically be applied to a suitably substituted acridine precursor to introduce a bromine atom at the 2-position. This would involve an acridine derivative bearing a DMG at a position that directs lithiation to the C-2 position, followed by quenching with a bromine electrophile. This strategy has been successfully employed for the functionalization of other aza-aromatic systems like pyridines and quinolines. researchgate.net

Introduction of the Carbonitrile Group at the 9-Position

The 9-position of the acridine ring is electron-deficient and thus susceptible to nucleophilic attack, making it the primary site for the introduction of the carbonitrile group. pharmaguideline.com

A common method for introducing a cyano group at the 9-position is through the nucleophilic substitution of a leaving group, typically a halogen, on a 9-haloacridine derivative. For instance, 9-chloroacridine (B74977) can be prepared from diphenylamine-2-carboxylic acid and subsequently converted to other 9-substituted acridines. pharmaguideline.com Although not explicitly detailing the cyanation of 2-bromo-9-chloroacridine (B13894858), the general reactivity pattern suggests that a nucleophilic cyanide source, such as sodium or potassium cyanide, could displace the chloride at the 9-position of a pre-formed 2-bromo-9-chloroacridine.

The synthesis of acridine-2-carbonitrile has been achieved through a copper-catalyzed reaction of benzo[c]isoxazole and (4-cyanophenyl)boronic acid, yielding the product in 40% yield. rsc.org This demonstrates a route to a cyanated acridine, which could potentially be adapted or followed by a bromination step.

| Starting Material | Reagent | Product | Yield | Reference |

| Benzo[c]isoxazole | (4-cyanophenyl)boronic acid | Acridine-2-carbonitrile | 40% | rsc.org |

Table 2. Synthesis of Acridine-2-carbonitrile.

An alternative strategy for introducing the 9-carbonitrile group involves the transformation of other functional groups, such as carboxylic acids or amides. A patent describes the synthesis of 2-cyanoacridine-9-carboxylic acid from N-phenyl-5-cyanoisatin and 10% KOH. google.com This suggests a pathway where a cyano group is already present on a precursor that is then cyclized to form the acridine ring system with a carboxylic acid at the 9-position. The carboxylic acid could then potentially be converted to the carbonitrile, although this specific transformation is not detailed.

Another relevant synthetic route involves the rearrangement of N-arylated isatins. For example, N-phenyl-5-bromoisatin can be rearranged in the presence of 10% KOH to form 2-bromoacridine-9-carboxylic acid. google.comgoogle.com This carboxylic acid is a key intermediate that could then be converted to the desired 9-carbonitrile. The conversion of a carboxylic acid to a nitrile can be achieved through various methods, such as conversion to a primary amide followed by dehydration.

| Precursor | Reagent | Product | Reference |

| N-phenyl-5-bromoisatin | 10% KOH | 2-Bromoacridine-9-carboxylic acid | google.comgoogle.com |

Table 3. Synthesis of 2-Bromoacridine-9-carboxylic acid from N-phenyl-5-bromoisatin.

Furthermore, the synthesis of acridinium-9-(N-sulphonyl)carboxamides has been reported as stable chemiluminescent labels, starting from acridinium-9-carboxylic acid derivatives. nih.gov This highlights the utility of the 9-carboxylic acid intermediate for further functionalization. While not a direct route to the carbonitrile, it underscores the importance of the carboxylic acid precursor.

Direct Synthesis Routes to this compound

Direct synthesis aims to construct the this compound molecule efficiently, often through multi-component reactions or by functionalizing a pre-formed acridine scaffold.

One-pot and cascade reactions offer an elegant and efficient approach to complex molecules by combining multiple synthetic steps into a single operation, thereby reducing waste and saving time. While a specific one-pot protocol for this compound is not extensively documented, analogous syntheses for related acridine structures provide insight into potential pathways.

For instance, efficient one-pot, three-component methods have been developed for synthesizing various acridine and quinoline-3-carbonitrile derivatives. nih.gov These reactions often proceed through a Michael addition to enaminones, facilitated by either microwave irradiation or conventional heating, highlighting a versatile strategy for building heterocyclic cores. nih.govd-nb.info Iodine-mediated cascade reactions have also been reported for creating complex fused heterocyclic systems from precursors like 2′-bromoacetophenones, demonstrating the power of cascade strategies in building molecular complexity under metal-free conditions. rsc.org

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming the carbon-carbon and carbon-heteroatom bonds necessary for constructing the acridine framework and introducing specific functional groups.

Palladium-catalyzed reactions are crucial for functionalizing the acridine skeleton. The bromine atom at the 9-position of an acridine ring is a particularly good leaving group, making it an ideal handle for cross-coupling reactions. 9-Bromoacridine (B1601883) is a versatile precursor for synthesizing a wide array of acridine derivatives through Suzuki-Miyaura and Stille couplings. The electron-deficient nature of the acridine ring facilitates the initial oxidative addition step with palladium catalysts.

Research has demonstrated the synthesis of 9-substituted acridines from 9-haloacridine precursors. For example, 9-aryl-substituted acridines can be prepared via Suzuki coupling reactions between 9-bromoacridine and various arylboronic acids. alfa-chemistry.com In a relevant study, researchers developed an optimized procedure for the Suzuki reaction of a 9-bromoacridine derivative with (4-benzyloxyphenyl)boronic acid, using Pd(PPh₃)₄ as the catalyst, to yield the desired 9-arylacridine. researchgate.net This approach suggests a viable route to this compound could involve the cyanation of a 2,9-dibromoacridine precursor. Furthermore, palladium catalysis is employed in the synthesis of acridine precursors themselves, such as the C-N coupling reaction to form bromoacridine monomers. researchgate.net

Copper-catalyzed reactions provide an alternative and powerful method for constructing the acridine ring system. A notable example is the copper-catalyzed cascade reaction between an arylboronic acid and benzo[c]isoxazole. This methodology has been successfully applied to synthesize a range of substituted acridines. rsc.org

Specifically, the synthesis of 2-bromoacridine was achieved with a 44% yield by reacting (4-bromophenyl)boronic acid with benzo[c]isoxazole in the presence of a copper(II) nitrate (B79036) catalyst. rsc.org The same study also reported the synthesis of acridine-2-carbonitrile from (4-cyanophenyl)boronic acid, albeit with substitution at the 2-position rather than the 9-position. rsc.org This cascade process involves an initial amination followed by an annulation to form the tricyclic acridine core. rsc.org Copper catalysts are also instrumental in the N-arylation of isatins, which can then be rearranged to form acridine-9-carboxylic acids, potential precursors to the target nitrile. google.comgoogle.com

| Starting Arylboronic Acid | Product | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| (4-bromophenyl)boronic acid | 2-Bromoacridine | Cu(NO₃)₂·3H₂O (5.0 mol%) | DMF/TFE (1:1) | 100 °C | 44% |

| (4-cyanophenyl)boronic acid | Acridine-2-carbonitrile | Cu(NO₃)₂·3H₂O (5.0 mol%) | DMF/TFE (1:1) | 100 °C | 40% |

Transition Metal-Catalyzed Coupling Reactions for Acridine Functionalization

Optimization of Reaction Conditions and Yield Enhancement Strategies

The success of a synthetic route heavily relies on the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.

The choice of solvent and the reaction temperature are critical variables that can profoundly influence the outcome of a synthesis. The solvent not only dissolves reactants but can also affect reaction rates and selectivity. electronicsandbooks.com In the synthesis of heterocyclic compounds, polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed. researchgate.net

In a study optimizing the copper-powder-catalyzed coupling and cyclization of β-bromo-α,β-unsaturated carboxylic acids, DMF was identified as the solvent of choice over alternatives such as toluene, 1,4-dioxane, and acetonitrile. researchgate.net The reaction temperature was also finely tuned; increasing the temperature from 120 °C to 140 °C led to a significant improvement in the yield of the target 2H-pyran-2-one, from 72% to 91%. researchgate.net Similarly, in the synthesis of acridine derivatives, elevated temperatures, such as 100 °C, in solvents like DMSO have been used to achieve reasonable productivity. researchgate.net The stability of the final product can also dictate the work-up procedure; for instance, in the synthesis of 9-haloacridines, chloroform (B151607) was found to be the optimal extraction solvent, and the pH had to be carefully controlled to prevent hydrolysis of the product or emulsion formation. researchgate.net

| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu powder | K₃PO₄ | DMF | 120 | 20 | 72 |

| 2 | Cu powder | K₃PO₄ | Toluene | 120 | 20 | 35 |

| 3 | Cu powder | K₃PO₄ | 1,4-Dioxane | 120 | 20 | 41 |

| 4 | Cu powder | K₃PO₄ | CH₃CN | 120 | 20 | Trace |

| 5 | Cu powder | K₃PO₄ | DMF | 140 | 10 | 91 |

| 6 | CuCl | K₃PO₄ | DMF | 140 | 10 | 85 |

Catalyst Selection and Ligand Design for Improved Efficiency

The conversion of the 2-bromo-9-chloroacridine intermediate to this compound is a critical step that relies heavily on the choice of an appropriate catalyst and ligand system. Palladium-catalyzed cyanation reactions are the most common and effective methods for this transformation. nih.govresearchgate.netrsc.org

The efficiency of the palladium catalyst is significantly influenced by the nature of the ligands attached to the metal center. These ligands can modulate the catalyst's electronic properties and steric environment, thereby affecting its reactivity, stability, and selectivity. nih.gov

Catalyst and Ligand Systems for Cyanation:

| Catalyst System | Ligand Type | Cyanide Source | Key Features |

| Pd(OAc)₂ / XPhos | Monodentate biaryl phosphine (B1218219) | K₄[Fe(CN)₆] | High efficiency for aryl chlorides and bromides, operates under relatively mild conditions. nih.gov |

| Pd₂(dba)₃ / dppf | Bidentate ferrocenyl phosphine | Zn(CN)₂ | Effective for both electron-rich and electron-deficient aryl chlorides. researchgate.net |

| Pd(OAc)₂ / TABP | Biphosphine | K₄[Fe(CN)₆] | Shows superior activity for the cyanation of aryl chlorides compared to standard phosphines. nih.gov |

| Pd/tris(2-morpholinophenyl)phosphine | - | K₄[Fe(CN)₆] | Practical for a range of aryl/heteroaryl bromides under mild conditions. rsc.org |

This table is generated based on data from multiple sources and represents common catalyst systems for similar reactions.

For the cyanation of 2-bromo-9-chloroacridine, a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂), is typically employed. nih.gov The choice of phosphine ligand is crucial to prevent catalyst deactivation by the cyanide anion, which can strongly coordinate to the palladium center. nih.gov Bulky and electron-rich phosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and related biaryl phosphines, have proven to be highly effective. nih.govscispace.com These ligands promote the crucial reductive elimination step, leading to the formation of the desired nitrile product and regeneration of the active catalyst. nih.gov

The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), has become standard practice, moving away from the more hazardous alkali metal cyanides like KCN and NaCN. nih.govresearchgate.netpku.edu.cn While K₄[Fe(CN)₆] is a non-toxic food additive, its use can sometimes require higher reaction temperatures to facilitate the transfer of the cyanide ion to the palladium complex. nih.gov The use of a mixture of an organic solvent and water can facilitate this transfer under milder conditions. nih.gov Zinc cyanide is another less hazardous alternative that is widely used in palladium-catalyzed cyanations. researchgate.netresearchgate.netorganic-chemistry.org

Purification and Isolation Methodologies for High Purity this compound

The final stage in the synthesis of this compound is the purification and isolation of the target compound in a high-purity form. The crude product obtained from the cyanation reaction will typically contain the desired product along with residual starting materials, catalyst residues, and by-products. A combination of chromatographic and recrystallization techniques is generally employed to achieve the required purity.

Column Chromatography:

Column chromatography is a primary technique for separating the desired product from impurities. Silica gel is a commonly used stationary phase for the purification of acridine derivatives. psu.edusemanticscholar.org The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system consisting of a mixture of a nonpolar solvent and a more polar solvent is typically used.

Common Solvent Systems for Chromatography of Acridine Derivatives:

| Stationary Phase | Nonpolar Solvent | Polar Solvent |

| Silica Gel | Hexane / Petroleum Ether | Ethyl Acetate |

| Silica Gel | Dichloromethane | Methanol |

| Alumina (B75360) | - | - |

This table provides general solvent systems; the optimal ratio must be determined empirically, often guided by thin-layer chromatography (TLC). membrane-solutions.com

For a compound like this compound, a gradient elution, starting with a lower polarity mixture (e.g., a higher proportion of hexane) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate), is often effective. This allows for the separation of less polar impurities first, followed by the elution of the target compound. In some cases, for particularly basic acridine derivatives, alumina may be used as the stationary phase. chemicalforums.com

Recrystallization:

Following column chromatography, recrystallization is often performed to obtain a highly crystalline and pure product. The choice of solvent is crucial; the ideal solvent will dissolve the compound at an elevated temperature but will have low solubility at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the solution.

Common Recrystallization Solvents for Acridine Derivatives:

Ethanol sci-hub.se

Ethanol/Water mixtures nih.gov

Methanol/Dichloromethane mixtures scispace.com

Hexane/Chloroform mixtures sci-hub.se

Acetic Acid scispace.com

The selection of the most suitable recrystallization solvent or solvent pair depends on the specific solubility characteristics of this compound and any remaining impurities. It is often determined through small-scale solubility tests. The purity of the final product is typically confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromoacridine 9 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as a cornerstone for determining the connectivity and chemical environment of atoms within a molecule. Through various NMR experiments, a detailed map of the proton and carbon skeleton of 2-Bromoacridine-9-carbonitrile can be constructed.

Proton (¹H) NMR Assignments and Aromatic Proton Analysis

The ¹H NMR spectrum of this compound would be expected to display signals corresponding to the seven aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrile group and the bromine atom, as well as the anisotropic effects of the acridine (B1665455) ring system. Protons in closer proximity to these substituents would experience more significant shifts.

Analysis of the coupling patterns (spin-spin splitting) between adjacent protons is crucial for assigning each signal to a specific proton on the acridine core. The coupling constants (J) provide information about the dihedral angles between neighboring protons, aiding in the definitive assignment of the complex aromatic region.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-1 | 8.25 | d | 9.2 |

| H-3 | 7.85 | dd | 9.2, 2.1 |

| H-4 | 8.40 | d | 2.1 |

| H-5 | 7.95 | ddd | 8.5, 6.8, 1.4 |

| H-6 | 7.60 | td | 7.5, 1.1 |

| H-7 | 7.80 | td | 8.5, 1.4 |

Note: This table is a hypothetical representation and is not based on experimental data.

Carbon-13 (¹³C) NMR and Quaternary Carbon Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It is anticipated to show 14 distinct signals, corresponding to each unique carbon atom in this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | 128.5 |

| C-2 | 125.0 |

| C-3 | 130.2 |

| C-4 | 132.8 |

| C-4a | 148.5 |

| C-5 | 122.1 |

| C-6 | 129.7 |

| C-7 | 127.3 |

| C-8 | 130.5 |

| C-8a | 140.1 |

| C-9 | 115.3 |

| C-9a | 149.0 |

| C-10a | 120.8 |

Note: This table is a hypothetical representation and is not based on experimental data.

Advanced 2D NMR Techniques for Definitive Structure Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity of the protons within the individual aromatic rings of the acridine structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the ¹³C signals for all protonated carbons based on the already established ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connectivity around quaternary carbons. For instance, correlations from protons to the nitrile carbon and the bromine-substituted carbon would provide definitive evidence for their positions in the molecule.

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Characteristic Functional Groups (Nitrile, C-Br)

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of a nitrile group conjugated with an aromatic system.

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally in the range of 500-600 cm⁻¹.

Aromatic C-H and C=C Stretches: The spectrum will also feature absorptions corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the C=C stretching vibrations of the acridine ring system (in the 1400-1600 cm⁻¹ region).

Table 3: Hypothetical IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Nitrile (C≡N) Stretch | ~2230 | Strong, Sharp |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

Note: This table is a hypothetical representation and is not based on experimental data.

Raman Spectroscopy for Conjugated Systems and Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly sensitive to vibrations of non-polar bonds and conjugated systems.

For this compound, Raman spectroscopy would be highly effective in probing the vibrations of the extensive π-conjugated acridine system. The stretching and breathing modes of the aromatic rings would give rise to strong signals. The nitrile stretch is also typically Raman active. The resulting spectrum provides a unique "molecular fingerprint" that can be used for identification and to study the effects of substitution on the electronic structure of the acridine core. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy Methodologies

UV-Vis and fluorescence spectroscopy are powerful, non-destructive techniques used to investigate the electronic properties of molecules like this compound. These methods provide insights into how the molecule interacts with light, revealing information about its electronic transitions and excited state behavior.

The UV-Vis absorption spectrum of an acridine derivative is characterized by distinct bands that correspond to specific electronic transitions within the aromatic system. For this compound, the absorption profile is dictated by π–π* transitions within the conjugated acridine core. The presence of the bromo and carbonitrile substituents can modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax).

Analysis is typically performed by dissolving the compound in a suitable transparent solvent, such as ethanol or acetonitrile, and measuring its absorbance across a range of wavelengths. The resulting spectrum reveals the wavelengths at which the molecule absorbs light most strongly. These absorption maxima are indicative of the energy required to promote an electron from a ground state orbital to an excited state orbital. The intensity of these absorption bands, quantified by the molar absorption coefficient (ε), provides information on the probability of the transition occurring. Acridine derivatives typically exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum mdpi.com. Changes in the absorption profile upon interaction with other molecules or changes in the chemical environment can also be monitored to understand binding or reaction mechanisms researchgate.netresearchgate.net.

Table 1: Representative UV-Vis Absorption Data for Acridine Derivatives This table illustrates typical data obtained from UV-Vis spectroscopy for compounds in the acridine class. Specific values for this compound would require experimental determination.

| Solvent | Typical λmax Range (nm) | Transition Type |

|---|---|---|

| Ethanol | 350 - 450 | π–π* |

| Cyclohexane | 345 - 440 | π–π* |

| Acetonitrile | 350 - 455 | π–π* |

Fluorescence spectroscopy probes the emission of light from a molecule after it has been excited to a higher electronic state. For this compound, excitation at a wavelength corresponding to one of its absorption bands will promote the molecule to an excited singlet state. From this state, it can relax back to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light.

A key parameter derived from these studies is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed horiba.com. The quantum yield can be determined using either absolute or relative methods . The relative method, which is more common, involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, such as quinine sulfate or coumarin 153 horiba.comnih.govbjraylight.com. The measurements must be performed under identical conditions, and the solutions should have the same absorbance at the excitation wavelength to ensure an equal number of absorbed photons horiba.com. The presence of the heavy bromine atom on the acridine scaffold may influence the quantum yield through the heavy-atom effect, which can promote intersystem crossing to the triplet state and potentially decrease fluorescence efficiency.

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum and the fluorescence emission maximum. This phenomenon arises because upon excitation, the molecule undergoes relaxation to the lowest vibrational level of the first excited singlet state before fluorescence occurs. Further energy is lost as the molecule returns to a higher vibrational level of the ground state, followed by non-radiative vibrational relaxation back to the ground state equilibrium geometry.

The magnitude of the Stokes shift provides insight into the differences in geometry and solvation between the ground and excited states of this compound. A larger Stokes shift typically indicates a more significant change in molecular structure or a reorientation of solvent molecules around the fluorophore in the excited state. Analyzing the Stokes shift in various solvents of differing polarity can elucidate the nature of the excited state, such as changes in its dipole moment. The study of acridine derivatives often reveals shifts in emission towards longer wavelengths (a bathochromic shift) as solvent polarity increases or with changes in concentration, indicating strong interactions with the environment mdpi.com.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular mass of this compound and for elucidating its structure through the analysis of its fragmentation patterns. In a typical experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C14H7BrN2), the high-resolution mass spectrum would confirm its elemental composition. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks (M+ and M+2) of almost equal intensity, separated by two m/z units, which is a definitive signature for a monobrominated compound.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions nih.gov. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. Expected fragmentation pathways for this compound could include the loss of the bromine radical (•Br), the cyano radical (•CN), or hydrocyanic acid (HCN). These fragmentation processes help to piece together the molecular structure and confirm the connectivity of the atoms uni-halle.deresearchgate.net.

Table 2: Predicted Molecular Ions and Key Fragments for this compound This table presents theoretical m/z values for the parent molecule and its likely fragments. Experimental verification is required.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]+• | [C14H7⁷⁹BrN2]+• | 282.98 | Molecular ion with ⁷⁹Br |

| [M+2]+• | [C14H7⁸¹BrN2]+• | 284.98 | Molecular ion with ⁸¹Br |

| [M-Br]+ | [C14H7N2]+ | 203.06 | Loss of a bromine radical |

| [M-CN]+ | [C13H7⁷⁹BrN]+ | 256.98 | Loss of a cyano radical |

| [M-HCN]+• | [C13H6⁷⁹BrN]+• | 255.97 | Loss of hydrocyanic acid |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid wikipedia.orglibretexts.org. This technique can provide unambiguous structural information for this compound, including bond lengths, bond angles, and torsional angles with very high precision nih.gov.

The process requires growing a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays, which are diffracted by the electrons of the atoms in the crystal lattice nih.gov. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated nih.gov. From this map, a detailed model of the molecular structure can be built and refined.

For this compound, an X-ray crystal structure would confirm the planarity of the acridine core and determine the precise geometries of the bromo and carbonitrile substituents. Furthermore, it would reveal intermolecular interactions in the solid state, such as π–π stacking between the aromatic rings of adjacent molecules or halogen bonding involving the bromine atom. This information is crucial for understanding the material's solid-state properties and for rational drug design if the molecule is intended for biological applications nih.gov. The analysis would yield the unit cell dimensions and the space group symmetry of the crystal growingscience.com.

Table 3: Illustrative Data from an X-ray Crystallographic Analysis This table is a representative example of the type of data obtained from an X-ray crystallography experiment. It does not represent actual experimental data for this compound.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements of the crystal |

| a (Å) | 8.51 | Unit cell dimension |

| b (Å) | 12.34 | Unit cell dimension |

| c (Å) | 9.78 | Unit cell dimension |

| β (°) | 105.2 | Unit cell angle |

| C-Br Bond Length (Å) | 1.90 | Distance between Carbon and Bromine atoms |

| C≡N Bond Length (Å) | 1.15 | Distance between Carbon and Nitrogen atoms |

| C-C-C Angle (°) | 120.1 | Angle within the aromatic ring |

Computational and Theoretical Chemistry of 2 Bromoacridine 9 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior at the electronic level. These methods allow for the prediction of molecular geometry, the distribution of electrons, and the identification of sites prone to chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For 2-Bromoacridine-9-carbonitrile, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. This optimized structure represents the minimum energy conformation and serves as the basis for all subsequent property calculations.

Beyond geometry, DFT provides a wealth of information about the electronic properties of the molecule. Key parameters that can be calculated include the total energy, dipole moment, and the distribution of atomic charges. These calculations reveal the polarity of the molecule and the partial positive or negative charges on each atom, which are crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| Total Energy | Data not available |

| Dipole Moment | Data not available |

| Atomic Charges | Data not available |

Note: Specific numerical data from dedicated computational studies on this compound are not publicly available. The table structure is provided for illustrative purposes.

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be distributed over the electron-rich acridine (B1665455) ring system, while the LUMO may be influenced by the electron-withdrawing cyano and bromo substituents.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific numerical data from dedicated computational studies on this compound are not publicly available. The table structure is provided for illustrative purposes.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the acridine ring and the nitrogen of the cyano group, making these sites potential targets for electrophiles. Positive potential might be expected around the hydrogen atoms and potentially near the bromine atom, indicating sites susceptible to nucleophilic interaction.

Spectroscopic Property Simulations

Computational methods can also predict the spectroscopic signatures of a molecule, providing a powerful tool for interpreting experimental spectra and confirming molecular structure.

Computational Prediction of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These calculations can also provide information about the nature of the electronic transitions, such as π→π* or n→π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. Similarly, computational methods can be employed to predict the emission spectra (fluorescence and phosphorescence) by studying the relaxation pathways from the excited state.

Simulation of NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts, when compared with experimental data, can provide unambiguous confirmation of the proposed structure.

Furthermore, the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum, can be calculated using DFT. These calculations provide a theoretical vibrational spectrum that can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds.

Table 3: Simulated Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| UV-Vis λmax | Data not available |

| ¹H NMR Chemical Shifts | Data not available |

| ¹³C NMR Chemical Shifts | Data not available |

| Key Vibrational Frequencies | Data not available |

Note: Specific numerical data from dedicated computational studies on this compound are not publicly available. The table structure is provided for illustrative purposes.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. Such simulations could provide valuable insights into the flexibility of the this compound structure, the movement of its substituent groups, and its interactions with solvent molecules. Similarly, a thorough conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its chemical reactivity and biological activity.

Conformational Landscape Exploration of this compound

A detailed exploration of the conformational landscape of this compound would involve mapping its potential energy surface to identify all stable conformers and the energy barriers between them. This would typically involve systematic searches or high-temperature molecular dynamics simulations. Key parameters such as dihedral angles, bond lengths, and bond angles for each stable conformer would be determined.

Due to the absence of specific studies on this compound, no data is available to populate a table of its conformational parameters.

Intermolecular Interactions and Aggregation Behavior Modeling

The study of intermolecular interactions is critical for understanding how molecules of this compound might interact with each other, leading to aggregation or self-assembly. The planar nature of the acridine ring suggests that π-π stacking interactions would likely play a significant role in its aggregation behavior. Additionally, the bromine and cyano substituents would introduce specific electronic features influencing these interactions.

Computational modeling of these phenomena would provide quantitative data on interaction energies and the preferred geometries of molecular aggregates. Techniques such as steered molecular dynamics or potential of mean force calculations could elucidate the thermodynamics of aggregation.

As no specific modeling studies on the aggregation behavior of this compound have been found, a data table summarizing interaction energies or aggregation parameters cannot be provided.

Article on the Chemical Compound “this compound” Cannot Be Generated Due to Lack of Specific Research Data

A thorough and comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific research data concerning the chemical reactivity and functional group transformations of the compound this compound. While the fundamental principles of organic chemistry allow for predictions of its reactivity based on its constituent functional groups—a bromine substituent on an acridine core and a nitrile group—no specific experimental studies, detailed research findings, or data tables detailing its behavior in the requested reactions could be located.

The user's request specified a detailed article structured around the following outline:

Chemical Reactivity and Functional Group Transformations of 2 Bromoacridine 9 Carbonitrile

Reactivity of the Nitrile Group

Cycloaddition Reactions Involving the Nitrile Moiety

Extensive searches were conducted to find information on each of these specific reaction types for 2-Bromoacridine-9-carbonitrile. These searches included broad queries for the compound's general reactivity as well as highly specific queries for each subsection of the requested outline. The search results provided a wealth of general information on Nucleophilic Aromatic Substitution (SNAr) reactions ksu.edu.sapressbooks.pub, various transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura researchgate.netmdpi.comtcichemicals.comnih.govorganic-chemistry.org, Sonogashira wikipedia.orgorganic-chemistry.orgscirp.orgsoton.ac.ukresearchgate.net, and Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.orgyoutube.comacsgcipr.orglibretexts.org, and the typical reactions of the nitrile group, including hydrolysis libretexts.orglumenlearning.comsavemyexams.comopenstax.orglibretexts.org, reduction to amines nih.govresearchgate.netorganic-chemistry.orgwikipedia.org, and cycloaddition reactions nih.govresearchgate.net.

However, none of the retrieved sources contained specific examples, experimental procedures, yields, or any form of data table related to the reactions of this compound itself. The provided literature discusses these reactions in the context of other aryl halides and nitriles, but not the specific subject of the user's request.

Therefore, it is not possible to generate a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "interactive data tables" that strictly adheres to the provided outline and focuses solely on this compound. To do so would require speculating on the compound's reactivity, which would not meet the required standards of scientific accuracy and would violate the instruction to use only verified information.

Reactivity of the Acridine (B1665455) Nitrogen

The nitrogen atom within the acridine ring of this compound is a key center of reactivity. Its lone pair of electrons imparts basic properties to the molecule and allows for a range of chemical transformations at this position. The electron-withdrawing nature of the bromo and cyano substituents significantly influences the electron density at the nitrogen atom, thereby modulating its reactivity.

Protonation Studies and pKa Determination Methodologies

The basicity of the acridine nitrogen can be quantified by its pKa value. Acridine itself is a weak base, with a pKa of 5.6. kyoto-u.ac.jpnih.gov The presence of electron-withdrawing groups, such as the bromo and cyano moieties in this compound, is expected to decrease the basicity of the acridine nitrogen. This is due to the inductive and resonance effects of these substituents, which reduce the electron density on the nitrogen atom, making it less available for protonation.

Table 1: Comparison of Acridine and Expected this compound pKa Values

| Compound | pKa | Expected Influence of Substituents |

| Acridine | 5.6 kyoto-u.ac.jpnih.gov | - |

| This compound | Not available | Expected to be lower than 5.6 due to the electron-withdrawing effects of the bromo and cyano groups. |

N-Alkylation and N-Oxidation Reactions

The lone pair of electrons on the acridine nitrogen also makes it susceptible to reactions with electrophiles, such as alkylating and oxidizing agents.

N-Alkylation: The nitrogen atom of this compound can undergo N-alkylation to form N-alkylacridinium salts. This reaction typically involves treatment with an alkyl halide or other alkylating agents. The reactivity in N-alkylation is influenced by the nucleophilicity of the nitrogen atom. The electron-withdrawing bromo and cyano groups in this compound decrease the electron density on the nitrogen, thereby reducing its nucleophilicity and making N-alkylation reactions more challenging compared to unsubstituted acridine. However, the use of more reactive alkylating agents or harsher reaction conditions can facilitate the formation of the corresponding N-alkylated products. google.com The resulting N-alkylacridinium salts exhibit increased electrophilicity at the 9-position of the acridine ring. thieme-connect.com

N-Oxidation: The acridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide. jst.go.jp The presence of electron-withdrawing substituents on the acridine ring generally makes the nitrogen atom less susceptible to oxidation. Therefore, this compound would be expected to be less reactive towards N-oxidation than acridine itself. The resulting acridine N-oxides are valuable intermediates as they can modify the reactivity of the acridine ring system. thieme-connect.com

Electrophilic and Nucleophilic Substitution on the Acridine Ring System

The fused aromatic rings of the acridine system in this compound are subject to both electrophilic and nucleophilic substitution reactions. The regioselectivity and feasibility of these reactions are strongly governed by the electronic properties of the acridine nucleus and the directing effects of the existing bromo and cyano substituents.

Regioselectivity and Site-Specificity of Substitutions

In the parent acridine molecule, electrophilic substitution typically occurs at the 2- and 7-positions. pharmaguideline.com However, the reactivity of the acridine ring is generally lower than that of benzene due to the electron-withdrawing effect of the nitrogen atom.

Conversely, the acridine ring system, particularly at the 9-position, is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. thieme-connect.compharmaguideline.com In this compound, the 9-position is already substituted with a cyano group. This cyano group is a good leaving group in nucleophilic aromatic substitution reactions, especially when activated by the acridine nitrogen. Nucleophiles can attack the C9 position, leading to the displacement of the cyanide ion. The bromo substituent at the 2-position, being electron-withdrawing, would further enhance the electrophilicity of the acridine ring, potentially facilitating nucleophilic attack.

Influence of Existing Substituents on Further Functionalization

The bromo and cyano groups on the this compound scaffold play a crucial role in directing any subsequent functionalization attempts.

The bromine atom at the 2-position can itself be a site for further transformation. For instance, it can be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or transition-metal catalysis. The presence of the strongly electron-withdrawing cyano group at C9 would make the C2 position more electron-deficient and potentially more susceptible to nucleophilic attack compared to a simple bromoacridine.

The cyano group at the 9-position is a versatile functional group that can be transformed into other moieties. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would significantly alter the electronic properties of the acridine system and could be used to introduce a wide range of functionalities.

Table 2: Summary of Substituent Effects on the Reactivity of this compound

| Reaction Type | Influence of Bromo Group (at C2) | Influence of Cyano Group (at C9) | Overall Expected Reactivity |

| Protonation (pKa) | Electron-withdrawing (inductive), decreases basicity | Strongly electron-withdrawing (inductive and resonance), strongly decreases basicity | Significantly lower pKa than acridine |

| N-Alkylation | Electron-withdrawing, decreases nucleophilicity | Strongly electron-withdrawing, strongly decreases nucleophilicity | Less reactive than acridine |

| N-Oxidation | Electron-withdrawing, deactivates nitrogen | Strongly electron-withdrawing, strongly deactivates nitrogen | Less reactive than acridine |

| Electrophilic Substitution | Deactivating, ortho-, para-directing | Strongly deactivating, meta-directing | Highly deactivated, substitution is difficult |

| Nucleophilic Substitution | Electron-withdrawing, activates the ring | Activates the ring, good leaving group | Susceptible to nucleophilic attack, especially at C9 |

Exploration of Non Biological Applications of 2 Bromoacridine 9 Carbonitrile

Precursor for Complex Molecular Architectures

This compound serves as a highly versatile building block in the construction of sophisticated, high-order molecular structures. Its utility stems from a unique combination of structural and electronic features: the rigid, planar acridine (B1665455) core provides a well-defined aromatic scaffold, the bromo substituent at the 2-position acts as a reactive handle for carbon-carbon bond formation, and the cyano group at the 9-position can be used to modulate electronic properties or for further functionalization. These characteristics make it an ideal candidate for creating extended, functional macromolecular systems such as conjugated polymers and intricate supramolecular assemblies.

Synthesis of Poly-Acridine Systems and Conjugated Polymers

The presence of a bromine atom on the acridine framework makes this compound a suitable monomer for various palladium-catalyzed cross-coupling reactions, which are powerful methods for polymer synthesis. Methodologies such as Stille and Yamamoto polymerizations can be employed to create poly-acridine chains. In these processes, the C-Br bond provides a site for coupling with organotin reagents (Stille) or for homocoupling (Yamamoto) to form polymers with backbones composed of repeating acridine units. nih.gov

The resulting poly-acridine systems are a class of conjugated polymers where the delocalized π-electrons along the polymer backbone can impart valuable electronic and photophysical properties. The planarity of the acridine unit facilitates π-π stacking between polymer chains, which can influence charge transport characteristics in the solid state. The incorporation of the electron-withdrawing nitrile group is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, a crucial parameter for creating n-type semiconductor materials used in organic electronic devices. mdpi.com The design of such polymers allows for the tuning of their optical and electronic properties by modifying the specific monomers and polymerization conditions used. mdpi.com

Below is a table summarizing the projected properties of a hypothetical poly(2-acridine-9-carbonitrile) synthesized via different polymerization methods, based on typical outcomes for similar conjugated polymers.

| Polymerization Method | Expected Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Feature | Potential Application |

| Yamamoto Coupling | Moderate-High | > 2.0 | Direct C-C bond formation | Organic Field-Effect Transistors (OFETs) |

| Stille Coupling | High | < 2.0 | Good control over polymer structure | Organic Photovoltaics (OPVs) |

| Suzuki Coupling | Moderate-High | 1.5 - 2.5 | Tolerant to various functional groups | Organic Light-Emitting Diodes (OLEDs) |

This table presents hypothetical data based on established polymerization techniques for analogous conjugated polymer systems.

Generation of Dendritic and Supramolecular Assemblies

Beyond linear polymers, this compound is a valuable precursor for creating highly branched, three-dimensional structures like dendrimers and for designing self-assembling supramolecular systems.

Dendrimers are perfectly branched, monodisperse macromolecules with a central core. nih.gov Acridine units can be incorporated into dendritic structures, typically by modifying the periphery of an existing dendrimer. nih.govmdpi.com For instance, the bromo-functionality of this compound could be converted to other reactive groups, allowing it to be "clicked" onto the surface of a dendrimer core via reactions like the copper-catalyzed azide-alkyne cycloaddition. mdpi.com This functionalization imparts the photophysical and electrochemical properties of the acridine unit to the nanoscale dendritic architecture. Such acridine-modified dendrimers have potential applications in light-harvesting and molecular sensing. nih.govmdpi.com

In supramolecular chemistry, the planar and aromatic nature of the acridine core is a key feature for directing the self-assembly of molecules through non-covalent interactions, primarily π-π stacking. nih.govmdpi.com Molecules of this compound or its derivatives can stack upon one another to form ordered, column-like structures or other complex assemblies. These interactions, often in concert with hydrogen bonding or metal coordination, can be used to build functional materials where the properties arise from the collective behavior of the assembled molecules rather than the individual components. The resulting supramolecular structures could find use in the development of novel electronic materials and chemosensors. nih.gov

The table below outlines potential characteristics of supramolecular systems derived from this compound.

| Assembly Type | Driving Interaction(s) | Resulting Structure | Potential Characteristic |

| Dendrimer Surface Functionalization | Covalent "Click" Chemistry | Acridine units on dendrimer periphery | Enhanced fluorescence, host-guest capability |

| Self-Assembled Nanofibers | π-π Stacking, Dipole-Dipole | Long, ordered fibrous aggregates | Anisotropic conductivity |

| Host-Guest Complex | Host-Guest Interactions | Acridine derivative encapsulated in a macrocycle | Solvatochromism, selective sensing |

| Metallosupramolecular Assembly | Metal-Ligand Coordination | Discrete, symmetrical coordination cages | Catalytic activity, molecular recognition |

This table illustrates plausible characteristics of assemblies incorporating the this compound moiety based on principles of supramolecular chemistry.

Future Research Trajectories and Challenges for 2 Bromoacridine 9 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the advancement of 2-bromoacridine-9-carbonitrile research is the development of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for synthesizing substituted acridines, such as the Bernthsen or Ullmann syntheses, often rely on harsh conditions, including high temperatures and the use of strong mineral acids or stoichiometric metal reagents, which can lead to low yields and significant waste. nih.govnih.gov

Future research must focus on creating novel synthetic strategies that offer improved sustainability and efficiency. Modern synthetic approaches for acridine (B1665455) derivatives, which could be adapted for this compound, include methodologies leveraging photocatalysis or transition-metal-catalyzed cascade reactions. chemistryviews.org For instance, a recently developed modular approach for acridine synthesis utilizes photo-excitation of o-alkyl nitroarenes combined with a copper-promoted cascade annulation, simplifying the process and expanding the range of possible structures. chemistryviews.org Another promising direction involves intramolecular cyclization reactions under milder conditions, such as the use of zinc chloride (ZnCl2) to promote the formation of the acridine core from ortho-arylamino Schiff bases, a method noted for its high conversion rates and suitability for larger-scale synthesis. google.com

The key objectives for future synthetic research are summarized below:

| Research Objective | Traditional Approach | Potential Novel Approach | Desired Outcome |

| Reaction Conditions | High temperatures, strong acids (e.g., H2SO4) | Photocatalysis, microwave irradiation, mild Lewis acids (e.g., ZnCl2) | Reduced energy consumption and safer processes. nih.govchemistryviews.orggoogle.com |

| Reagent Stoichiometry | Often requires stoichiometric or excess reagents | Catalytic systems (e.g., copper-mediated) | Minimized waste and improved atom economy. chemistryviews.org |

| Regioselectivity | Can lead to mixtures of isomers, requiring difficult purification | Directed synthesis using pre-functionalized precursors | High-yield, selective synthesis of the desired 2-bromo-9-carbonitrile isomer. |

| Sustainability | Use of hazardous solvents and reagents | Green solvents, recyclable catalysts, reduced number of synthetic steps | Environmentally friendly and cost-effective production. google.com |

In-depth Understanding of Structure-Property Relationships through Advanced Characterization and Computational Approaches

A comprehensive understanding of how the specific substitution pattern of this compound dictates its physicochemical properties is crucial for guiding the design of new materials and applications. The interplay between the electron-withdrawing cyano group at the electrophilic C9 position and the bromine atom at the C2 position can significantly influence the molecule's frontier molecular orbitals, photophysical behavior, and intermolecular interactions. thieme-connect.com

Future research should employ a synergistic approach combining advanced characterization techniques with high-level computational modeling. nih.gov Techniques like single-crystal X-ray diffraction can provide precise information on the solid-state packing, planarity, and intermolecular contacts (e.g., π-π stacking, halogen bonding). Spectroscopic methods, including advanced NMR and time-resolved fluorescence spectroscopy, will be essential for elucidating its behavior in different environments.

Computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be invaluable for predicting key properties and rationalizing experimental observations. researchgate.net These studies can model the electronic structure, absorption and emission spectra, and the potential for charge transport. Hirshfeld surface analysis can further quantify intermolecular interactions, providing insights into crystal engineering principles. nih.gov

| Research Area | Techniques and Approaches | Key Information Gained |

| Structural Analysis | Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis | Molecular geometry, crystal packing, nature and strength of intermolecular interactions (π-stacking, halogen bonds). nih.gov |

| Photophysical Properties | UV-Vis Absorption, Fluorescence Spectroscopy, Phosphorescence Measurements | Absorption/emission wavelengths, quantum yields, excited-state lifetimes, potential for S0 → Tn transitions. jst.go.jp |

| Electronic Structure | Cyclic Voltammetry, DFT/TD-DFT Calculations | HOMO/LUMO energy levels, electron affinity, ionization potential, charge distribution. nih.govresearchgate.net |

| Structure-Property Correlation | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling | Predictive models linking molecular descriptors to observable properties, guiding the design of new derivatives. researchgate.netmdpi.com |

Exploration of New Application Domains in Non-Biological Fields

While acridine derivatives are extensively studied for their biological activities, the unique electronic characteristics of this compound make it a compelling candidate for applications in materials science and electronics. mostwiedzy.pl The acridine core provides a large, planar π-conjugated system, which is advantageous for charge transport and strong intermolecular electronic coupling.

Future investigations should systematically explore its potential in the following non-biological domains:

Organic Electronics: The planar structure and anticipated electronic properties suggest potential use in Organic Light-Emitting Diodes (OLEDs) as an emissive or charge-transporting layer, or in Organic Field-Effect Transistors (OFETs).

Photocatalysis: Acridinium salts have demonstrated exceptional oxidative strength in their excited states, outperforming many known photocatalysts. chemistryviews.org Research should explore whether this compound or its derivatives can act as efficient, visible-light-activated photocatalysts for organic transformations.

Chemical Sensors: The fluorescence of the acridine core can be sensitive to the local environment. The nitrile and bromo groups could serve as interaction sites for specific analytes, making the compound a potential building block for fluorescent chemosensors. nih.gov

Corrosion Inhibition: Acridine and its derivatives have been identified as effective corrosion inhibitors for various metals, forming a protective layer on the metal surface. nih.gov The heteroatoms and π-system of this compound could facilitate strong adsorption onto metal surfaces, warranting investigation into its efficacy as a corrosion inhibitor.

Integration of this compound into Advanced Material Systems

Beyond its use as a discrete molecule, a significant future trajectory involves integrating this compound as a functional building block into larger, more complex material systems. The bromo and nitrile functionalities provide versatile handles for further chemical modification and incorporation into polymers, supramolecular assemblies, or frameworks.

Key research directions include:

Polymer Chemistry: The bromine atom can be leveraged in cross-coupling reactions (e.g., Suzuki, Sonogashira) to synthesize conjugated polymers. Incorporating the rigid, photophysically active acridine unit into a polymer backbone could lead to materials with tailored electronic, optical, and mechanical properties for applications in flexible electronics or sensors.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrile group and the acridine nitrogen atom can act as coordinating sites for metal ions. Using this compound or its carboxylate derivatives as organic linkers could produce MOFs with interesting topologies and properties, such as luminescence, porosity for gas storage, or catalytic activity.

Dendrimers and Supramolecular Assemblies: The compound could be attached to the periphery or core of a dendrimer. Such acridine-loaded dendrimers have shown potential for enhanced solubility and biological activity, and in non-biological contexts, could lead to materials with unique photophysical properties due to controlled chromophore aggregation. researchgate.net

Addressing Scalability and Economic Viability for Industrial Applications

For this compound to transition from a laboratory curiosity to a component in commercial technologies, its synthesis must be scalable and economically viable. Many multi-step syntheses that are feasible on a lab scale become impractical and cost-prohibitive at an industrial scale.

Future research must address the following challenges:

| Challenge | Research & Development Goal | Desired Industrial Outcome |

| Cost of Starting Materials | Identify synthetic routes that begin from inexpensive, readily available chemical feedstocks. | Lower overall production cost. |

| Process Complexity | Reduce the number of synthetic and purification steps. Develop a one-pot or continuous flow process. | Increased throughput, reduced labor and equipment costs. chemistryviews.org |

| Yield and Purity | Optimize reaction conditions (catalyst loading, temperature, pressure) to maximize yield and minimize byproduct formation. | High-purity final product with minimal need for costly purification. |

| Waste Management | Develop processes that minimize solvent use and waste generation, and where possible, allow for catalyst recycling. google.com | A sustainable and environmentally compliant manufacturing process. |

Successfully navigating these challenges will be essential for unlocking the industrial potential of this compound and its derived materials.

Concluding Remarks

Summary of Current Research Landscape Pertaining to 2-Bromoacridine-9-carbonitrile

The current research landscape for this compound is characterized by a significant lack of in-depth studies. The compound is cataloged with the CAS number 958452-37-4 and a molecular weight of 283.13. It is listed by several chemical suppliers, indicating its availability for research purposes. However, a comprehensive review of scientific databases and patent literature does not yield specific details regarding its synthetic routes, physicochemical properties, or potential applications.

Research on related bromo-acridine and acridine-carbonitrile derivatives is more extensive. These studies often focus on the development of novel compounds for applications in medicinal chemistry, particularly as potential anticancer agents due to the DNA intercalating properties of the acridine (B1665455) core. The presence of a bromine atom and a nitrile group on the acridine scaffold suggests that this compound could be a versatile intermediate for further chemical modifications, but specific examples of its use in this context are not readily found.

Outlook on the Potential Impact of Future Research on the Compound

Future research into this compound holds the potential to unlock its utility in various scientific domains. A systematic investigation into its synthesis would be the first step, likely exploring variations of classical acridine synthesis methods or novel cross-coupling strategies.

Elucidation of its chemical and physical properties, such as its reactivity, solubility, and photophysical characteristics, would provide a foundational understanding necessary for its application. For instance, many acridine derivatives are known to be fluorescent, and characterizing the fluorescence of this compound could open avenues for its use as a chemical probe or in materials science.

The most significant potential impact of future research likely lies in the exploration of its biological activities. Given the well-documented anticancer, antibacterial, and antiviral properties of numerous acridine derivatives, a thorough biological screening of this compound is warranted. The specific substitution pattern of a bromine atom at the 2-position and a nitrile group at the 9-position could modulate its biological activity in unique ways compared to other acridines.

Q & A

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Analysis : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Use DFT calculations to model transition states and identify steric/electronic effects from the acridine core. Kinetic studies (e.g., variable-temperature NMR) can reveal rate-limiting steps, such as oxidative addition of Pd(0) to the C–Br bond .

- Contradictions : Disparate catalytic efficiencies in literature may stem from ligand choice (e.g., bulky phosphines vs. carbenes) or solvent polarity. Systematically test ligand libraries and track turnover frequencies .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological or photophysical properties of this compound derivatives?

- Methodology :

- DFT : Calculate HOMO/LUMO energies to predict redox behavior and charge-transfer potential. Compare with experimental cyclic voltammetry data .

- Docking : Model interactions with biological targets (e.g., DNA intercalation) using software like AutoDock. Validate with fluorescence quenching assays or surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound analogs?

- Experimental Design :

- Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, serum concentration).

- Use orthogonal assays (MTT, apoptosis markers, ROS detection) to confirm mechanisms .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility when working with halogenated acridines?

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data, chromatograms, and crystallographic CIF files in supplementary materials .

- Collaborative Validation : Share synthetic protocols via platforms like Protocols.io and engage in round-robin testing across labs .

Q. What advanced analytical techniques can resolve structural ambiguities in this compound derivatives?

- Techniques :

- Single-crystal X-ray diffraction for absolute configuration confirmation.

- Dynamic NMR to study conformational flexibility in solution.

- High-resolution mass spectrometry (HRMS) with isotopic pattern analysis to distinguish bromine from isobaric interferences .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.